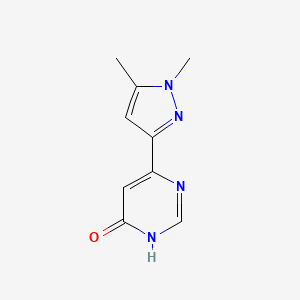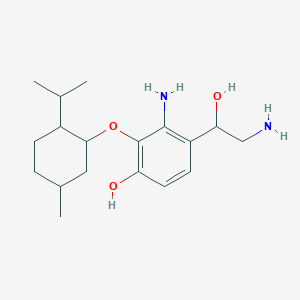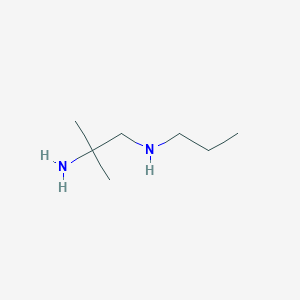
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate is a chemical compound with the molecular formula C12H15BrN2O4 It is a derivative of isonicotinic acid and features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate typically involves the bromination of methyl isonicotinate followed by the introduction of the Boc-protected amino group. One common method involves the reaction of methyl isonicotinate with bromine in the presence of a suitable solvent to yield methyl 5-bromoisonicotinate. This intermediate is then reacted with tert-butoxycarbonyl chloride and a base, such as triethylamine, to introduce the Boc-protected amino group, resulting in the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while deprotection reactions yield the free amine derivative.
Scientific Research Applications
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the Boc-protected amino group can participate in binding interactions, influencing the compound’s biological activity. The exact pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar in structure but contains a thiazole ring instead of an isonicotinate moiety.
Methyl 2-amino-5-bromobenzoate: Contains a bromine atom and an amino group but lacks the Boc protection and isonicotinate structure.
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: Features a Boc-protected amino group but differs in the core structure.
Uniqueness
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate is unique due to its combination of a bromine atom and a Boc-protected amino group on an isonicotinate scaffold. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H15BrN2O4 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-9-5-7(10(16)18-4)8(13)6-14-9/h5-6H,1-4H3,(H,14,15,17) |
InChI Key |
KUELGSGFHYZLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















